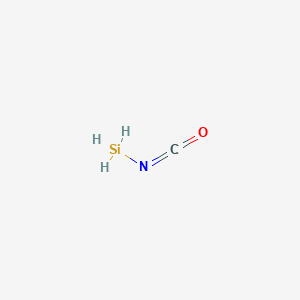
Holstiine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(15Z)-15-Ethylidene-10-hydroxy-17-methyl-11-oxa-8,17-diazapentacyclo[12.5.2.11,8.02,7.013,22]docosa-2,4,6-triene-9,20-dione is a natural product found in Strychnos henningsii with data available.
Wissenschaftliche Forschungsanwendungen
Enhancing High-Order Learning Skills
The instructional program “Scientific Communication” was designed to improve high-order learning skills (HOLS) within a junior high school science and technology curriculum. This program emphasizes explicit and spiral instruction of learning skills and continuous implementation in various contexts and tasks. A study assessing this model's impact demonstrated significant performance improvements in students who participated in the program, indicating its potential in achieving its educational goals (Scherz, Spektor-levy, & Eylon, 2005).
Hotel Location Evaluation using Machine Learning and Web GIS
In the realm of hotel location evaluation, a novel approach named HoLSAT (Hotel Location Selection and Analyzing Toolset) utilizes machine learning algorithms and an automated web GIS application. This toolset predicts various business success indicators associated with potential hotel sites, offering a considerable potential utility for hotel location assessment (Yang, Tang, Luo, & Law, 2015).
Automated System for Thermal Process Investigation
The development and creation of an automated system of scientific research (ASSR) facilitate experimental studies of heat and mass transfer processes in a hydrogen-oxygen steam generator (HOSG). This paper discusses the applications of HOSG, the scientific and technical barriers to technology introduction, and the construction features of ASSR for experimental research, highlighting the relevance of such systems in various scientific fields (Molotov, Schastlivtsev, Yamshchikova, & Molotova, 2021).
Blended Inquiry with Virtual and Hands-On Laboratories
A study on blended learning in bio-nanotechnology employed two environments: a 2D virtual laboratory (VRL) and a hands-on laboratory (HOL). The study emphasized the benefits of using VRLs to ground students' knowledge before engaging in more complex hands-on investigations. The comparative analysis showcased how perceptual features of both learning environments supported students in designing experiments, evaluating data, and understanding the mechanisms behind these data, underscoring the importance of integrated learning environments (Toth, Ludvico, & Morrow, 2014).
Eigenschaften
CAS-Nummer |
11053-97-7 |
|---|---|
Molekularformel |
C14H18N2O2 |
Molekulargewicht |
382.5 g/mol |
IUPAC-Name |
(15Z)-15-ethylidene-10-hydroxy-17-methyl-11-oxa-8,17-diazapentacyclo[12.5.2.11,8.02,7.013,22]docosa-2,4,6-triene-9,20-dione |
InChI |
InChI=1S/C22H26N2O4/c1-3-13-11-23(2)9-8-22-16-6-4-5-7-17(16)24-19(22)15(14(13)10-18(22)25)12-28-21(27)20(24)26/h3-7,14-15,19,21,27H,8-12H2,1-2H3/b13-3+ |
InChI-Schlüssel |
BLJOXWGKDCMTMU-QLKAYGNNSA-N |
Isomerische SMILES |
C/C=C/1\CN(CCC23C4C(C1CC2=O)COC(C(=O)N4C5=CC=CC=C35)O)C |
SMILES |
CC=C1CN(CCC23C4C(C1CC2=O)COC(C(=O)N4C5=CC=CC=C35)O)C |
Kanonische SMILES |
CC=C1CN(CCC23C4C(C1CC2=O)COC(C(=O)N4C5=CC=CC=C35)O)C |
| 11053-97-7 | |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Copper, [[2,2'-[1,2-ethanediylbis[(nitrilo-kappaN)methylidyne]]bis[phenolato-kappaO]](2-)]-, (SP-4-2)-](/img/structure/B228223.png)
![4-{[7-methoxy-2-(4-morpholinyl)-3-quinolinyl]methylene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B228228.png)
![Methyl [3-amino-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-ylidene]acetate](/img/structure/B228229.png)

acetate](/img/structure/B228245.png)

![5-[(2,4-Dimethylphenyl)amino]-3-(2-methylphenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B228255.png)


![2-[2-[(E)-(5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hydrazinyl]-3-phenylquinazolin-4-one](/img/structure/B228287.png)
